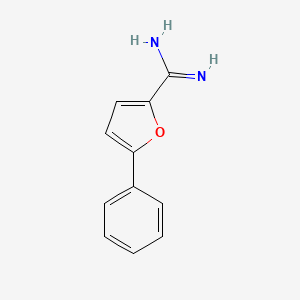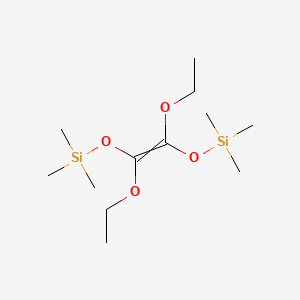
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is a unique organosilicon compound characterized by its complex structure, which includes multiple ether and silane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene typically involves the reaction of diethoxy compounds with tetramethyl disiloxane under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, utilizing larger reactors and more efficient catalysts. The process must ensure high purity and yield, often achieved through continuous monitoring and optimization of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized coatings and adhesives due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 4,5-Diethoxy-2,2,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene exerts its effects involves interactions with molecular targets through its ether and silane groups. These interactions can lead to the formation of stable complexes or facilitate specific chemical transformations. The pathways involved often depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane: Similar in structure but with a phenyl group instead of ethoxy groups.
4,5-Bis(2,2,2-triphenylethyl)-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene: Contains bulkier substituents, affecting its reactivity and applications.
Uniqueness
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to its specific combination of ether and silane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
90054-58-3 |
|---|---|
Molekularformel |
C12H28O4Si2 |
Molekulargewicht |
292.52 g/mol |
IUPAC-Name |
(1,2-diethoxy-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C12H28O4Si2/c1-9-13-11(15-17(3,4)5)12(14-10-2)16-18(6,7)8/h9-10H2,1-8H3 |
InChI-Schlüssel |
WYMQBNKGHLKCCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(OCC)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


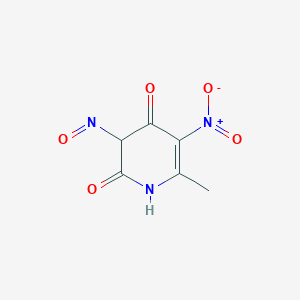
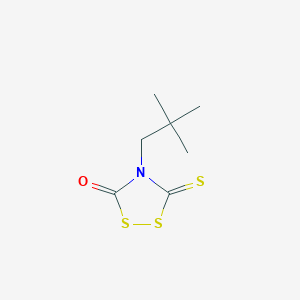
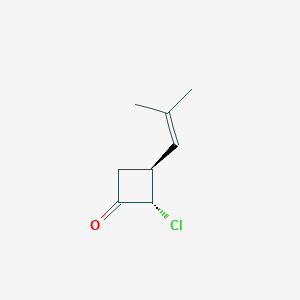
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)

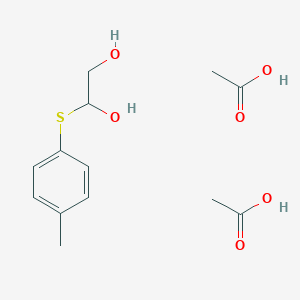
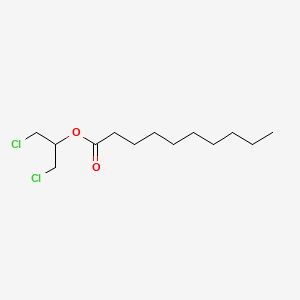
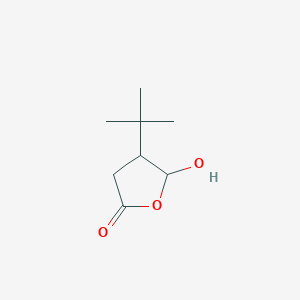
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
